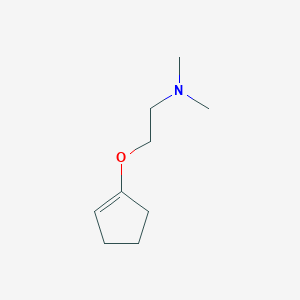
2-(cyclopenten-1-yloxy)-N,N-dimethylethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(cyclopenten-1-yloxy)-N,N-dimethylethanamine, also known as CPED, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various areas of research.
Wirkmechanismus
2-(cyclopenten-1-yloxy)-N,N-dimethylethanamine acts as a selective inhibitor of VMAT2 by binding to its active site and preventing the transport of neurotransmitters into synaptic vesicles. This leads to a decrease in the release of neurotransmitters and a decrease in their availability for binding to postsynaptic receptors.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including a decrease in dopamine release, a decrease in locomotor activity, and an increase in anxiety-like behavior. These effects are consistent with the known functions of VMAT2 and suggest that this compound is a specific and selective inhibitor of this transporter.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-(cyclopenten-1-yloxy)-N,N-dimethylethanamine is its selectivity and specificity for VMAT2, which makes it a useful tool for studying the role of this transporter in neurotransmitter release and regulation. This compound is also relatively easy to synthesize and purify, which makes it readily available for use in lab experiments.
One of the limitations of this compound is its potential toxicity, which may limit its use in certain experiments or applications. This compound also has a relatively short half-life, which may limit its effectiveness in certain experiments.
Zukünftige Richtungen
There are many potential future directions for research involving 2-(cyclopenten-1-yloxy)-N,N-dimethylethanamine, including the development of novel VMAT2 inhibitors based on the this compound scaffold, the use of this compound as a tool for studying the interactions between VMAT2 and other proteins involved in neurotransmitter release and regulation, and the use of this compound as a tool for studying the mechanisms of action of other drugs that target VMAT2. Other potential future directions include the development of new methods for synthesizing and purifying this compound, the optimization of this compound for use in vivo, and the exploration of other potential applications for this compound in areas such as chemical biology and drug discovery.
Synthesemethoden
2-(cyclopenten-1-yloxy)-N,N-dimethylethanamine can be synthesized through a multistep process involving the reaction of cyclopentadiene with ethyl chloroacetate, followed by the reaction of the resulting product with N,N-dimethylethanolamine. The final product is obtained through a series of purification steps.
Wissenschaftliche Forschungsanwendungen
2-(cyclopenten-1-yloxy)-N,N-dimethylethanamine has been found to have potential applications in various areas of research, including neuroscience, drug discovery, and chemical biology. In neuroscience, this compound has been shown to act as a selective inhibitor of the vesicular monoamine transporter 2 (VMAT2), which is involved in the transport of neurotransmitters such as dopamine, norepinephrine, and serotonin. This makes this compound a useful tool for studying the role of VMAT2 in neurotransmitter release and regulation.
In drug discovery, this compound has been used as a scaffold for the development of novel VMAT2 inhibitors, which have potential applications in the treatment of various neurological disorders such as Parkinson's disease, depression, and schizophrenia. This compound has also been used as a tool for studying the mechanisms of action of other drugs that target VMAT2.
In chemical biology, this compound has been used as a probe for studying the structure and function of VMAT2 and other related transporters. This compound has also been used as a tool for studying the interactions between VMAT2 and other proteins involved in neurotransmitter release and regulation.
Eigenschaften
| 180605-23-6 | |
Molekularformel |
C9H17NO |
Molekulargewicht |
155.24 g/mol |
IUPAC-Name |
2-(cyclopenten-1-yloxy)-N,N-dimethylethanamine |
InChI |
InChI=1S/C9H17NO/c1-10(2)7-8-11-9-5-3-4-6-9/h5H,3-4,6-8H2,1-2H3 |
InChI-Schlüssel |
ZCTBWIVIEQLVMN-UHFFFAOYSA-N |
SMILES |
CN(C)CCOC1=CCCC1 |
Kanonische SMILES |
CN(C)CCOC1=CCCC1 |
Synonyme |
Ethanamine, 2-(1-cyclopenten-1-yloxy)-N,N-dimethyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(7-methyl-1H-benzo[d]imidazol-1-yl)butanenitrile](/img/structure/B66968.png)
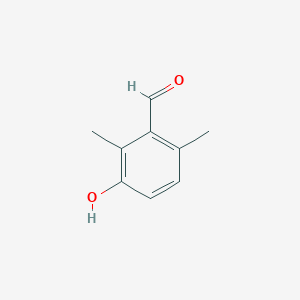
![6,6-Difluorobicyclo[3.2.0]heptan-2-one](/img/structure/B66973.png)
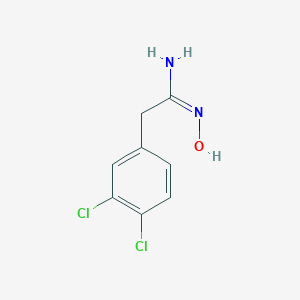

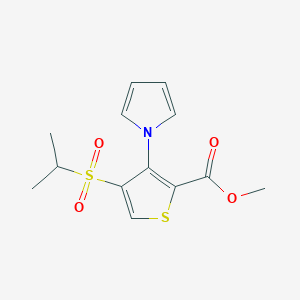


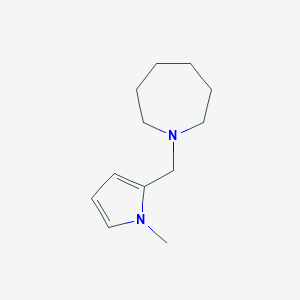
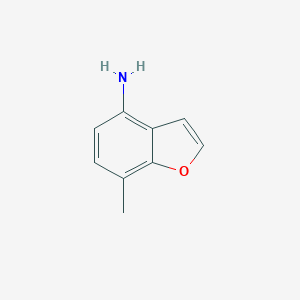
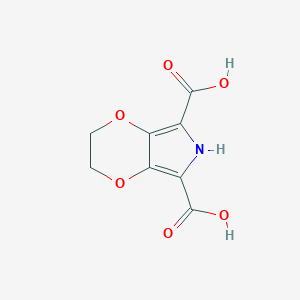
![[3,5-Bis(trifluoromethyl)phenyl]methyl methanesulfonate](/img/structure/B66993.png)
![2-amino-4-(4-methoxyphenyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyran-3-carbonitrile](/img/structure/B66995.png)
![Tert-butyl N-[(1S,2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]carbamate](/img/structure/B66997.png)
